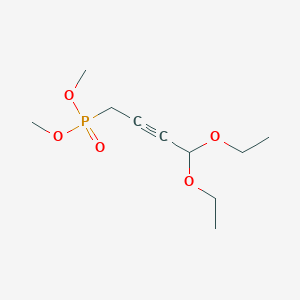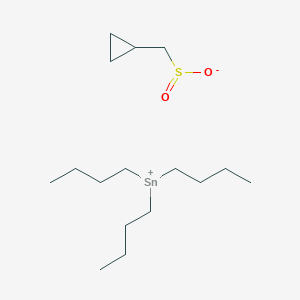![molecular formula C22H16N2O B14526663 1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one CAS No. 62407-63-0](/img/structure/B14526663.png)
1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one is a complex organic compound that belongs to the class of indenopyrazoles. This compound is characterized by its unique tricyclic structure, which includes an indene ring fused with a pyrazole ring. The presence of phenyl groups at positions 1 and 3 adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of azomethine imines with α,α-difluoromethylene alkynes in the presence of a catalyst such as [Cp*IrCl2]2 and AgSbF6 in methanol at 60°C can yield the desired compound . This method leverages cascade C-H functionalization, [3+2] dipolar cycloaddition, and aromatization rearrangement reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl groups and other positions on the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives. Substitution reactions can result in a variety of substituted indenopyrazole derivatives.
Scientific Research Applications
1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties
Medicine: Explored for its potential therapeutic applications, including as a lead compound for developing new drugs
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit ergosterol biosynthesis in Candida albicans, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death . This mechanism highlights its potential as an antifungal agent.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroindeno[1,2-c]pyrazole: Shares a similar core structure but differs in the substitution pattern and specific functional groups
Dihydroindeno[1,2-b]pyrroles: Another class of compounds with a similar indene ring fused to a different heterocycle.
Uniqueness
1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one is unique due to its specific substitution pattern and the presence of phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields make it a compound of significant interest.
Properties
CAS No. |
62407-63-0 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,3-diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C22H16N2O/c25-22-18-14-8-7-13-17(18)21-19(22)20(15-9-3-1-4-10-15)23-24(21)16-11-5-2-6-12-16/h1-14,19,21H |
InChI Key |
YCPJLGCSSFOBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3C2C(=O)C4=CC=CC=C34)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylquinolin-8-yl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14526583.png)






![4-[(4-Chlorophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14526614.png)
![Pyrrolo[2,3-b]pyrrole-2,5(1H,3H)-dione, 1,6-diaminotetrahydro-](/img/structure/B14526615.png)
![1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14526632.png)

silane](/img/structure/B14526637.png)


